

AF 555 Azide for In Vivo Imaging: Application Notes and Protocols

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Compound of Interest

Compound Name: AF 555 azide

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Introduction

AF 555 azide is a bright, water-soluble, and photostable fluorescent probe ideal for in vivo imaging applications.^{[1][2]} Its azide functional group allows for covalent attachment to biomolecules modified with a corresponding alkyne or cyclooctyne group through "click chemistry". This bioorthogonal labeling strategy enables the specific and efficient visualization of a wide range of biological processes in living organisms. This document provides detailed application notes and protocols for utilizing **AF 555 azide** in preclinical in vivo imaging studies.

Application Notes

AF 555 azide is a versatile tool for a variety of in vivo imaging techniques, primarily leveraging the principles of bioorthogonal chemistry. The core concept involves a two-step labeling process: first, the biological target of interest is tagged with a bioorthogonal handle (an alkyne or a strained cyclooctyne), and second, the fluorescent **AF 555 azide** is introduced and specifically reacts with this handle, rendering the target visible.

Key Applications:

- **Metabolic Labeling and Tracking:** Cells can be metabolically engineered to incorporate azide-modified sugars, amino acids, or other building blocks into their macromolecules.^{[3][4]} Subsequent administration of a cyclooctyne-modified AF 555 (e.g., AF 555 DBCO)^{[5][6]}

allows for the in vivo visualization and tracking of these labeled cells. This is particularly useful for studying cell proliferation, migration, and fate in contexts such as cancer metastasis, immunology, and developmental biology.

- **Pre-targeted Imaging:** To improve the signal-to-background ratio in tumor imaging, a pre-targeting strategy can be employed. An antibody or other targeting ligand conjugated to a cyclooctyne is first administered and allowed to accumulate at the target site while the excess unbound conjugate clears from circulation. Subsequently, the small, rapidly clearing **AF 555 azide** is administered and "clicks" to the pre-localized targeting ligand, providing a strong and specific signal at the site of interest.
- **In Vivo Cell-Surface Labeling:** Specific cell populations can be labeled in vivo by targeting cell-surface receptors. An antibody or ligand targeting a specific receptor can be conjugated with a cyclooctyne. Following injection and binding to the target cells, **AF 555 azide** is administered to fluorescently label these cells for visualization.

Advantages of **AF 555 Azide** for In Vivo Imaging:

- **High Quantum Yield and Photostability:** AF 555 is a bright and robust fluorophore, providing strong and lasting signals for sensitive detection in vivo.^[1]
- **Hydrophilicity:** Its water-soluble nature ensures good bioavailability and reduces the likelihood of aggregation in physiological environments.^[1]
- **Bioorthogonal Reactivity:** The azide group is chemically inert within biological systems, ensuring that the labeling reaction is highly specific and does not interfere with normal cellular processes.
- **Spectral Properties:** With an excitation maximum around 555 nm and an emission maximum around 570 nm, AF 555 is well-suited for imaging systems with appropriate laser lines and filter sets, falling within a spectral window with manageable tissue autofluorescence.^{[2][7]}

Considerations for In Vivo Use:

- **Choice of Click Chemistry:** For in vivo applications, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is highly recommended over the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The copper catalyst required for CuAAC can be toxic to living

organisms. SPAAC utilizes a strained cyclooctyne (e.g., DBCO) that reacts spontaneously with azides, eliminating the need for a catalyst.[8]

- **Pharmacokinetics and Biodistribution:** The biodistribution and clearance rate of **AF 555 azide** and its conjugates will depend on their size, charge, and formulation. It is crucial to characterize these properties to optimize imaging time points and minimize non-specific background signals.
- **Tissue Penetration and Autofluorescence:** The penetration depth of the excitation and emission light in the 550-570 nm range can be limited in deep tissues. Autofluorescence from tissues can also contribute to background noise. Careful selection of the imaging modality and appropriate image analysis techniques are necessary to mitigate these effects.
[9]

Quantitative Data

The following tables summarize the key properties of **AF 555 azide** and provide a comparative overview of relevant parameters for in vivo imaging.

Table 1: Spectroscopic and Physicochemical Properties of **AF 555 Azide**

Property	Value	Reference
Excitation Maximum	~555 nm	[2]
Emission Maximum	~572 nm	[2]
Molar Extinction Coefficient	~155,000 cm ⁻¹ M ⁻¹	[2]
Fluorescence Quantum Yield	High	[1]
Molecular Weight	~915 g/mol	[2]
Solubility	Water, DMSO, DMF	[2]

Table 2: Comparative Data for In Vivo Fluorescent Probes in the 550-570 nm Range

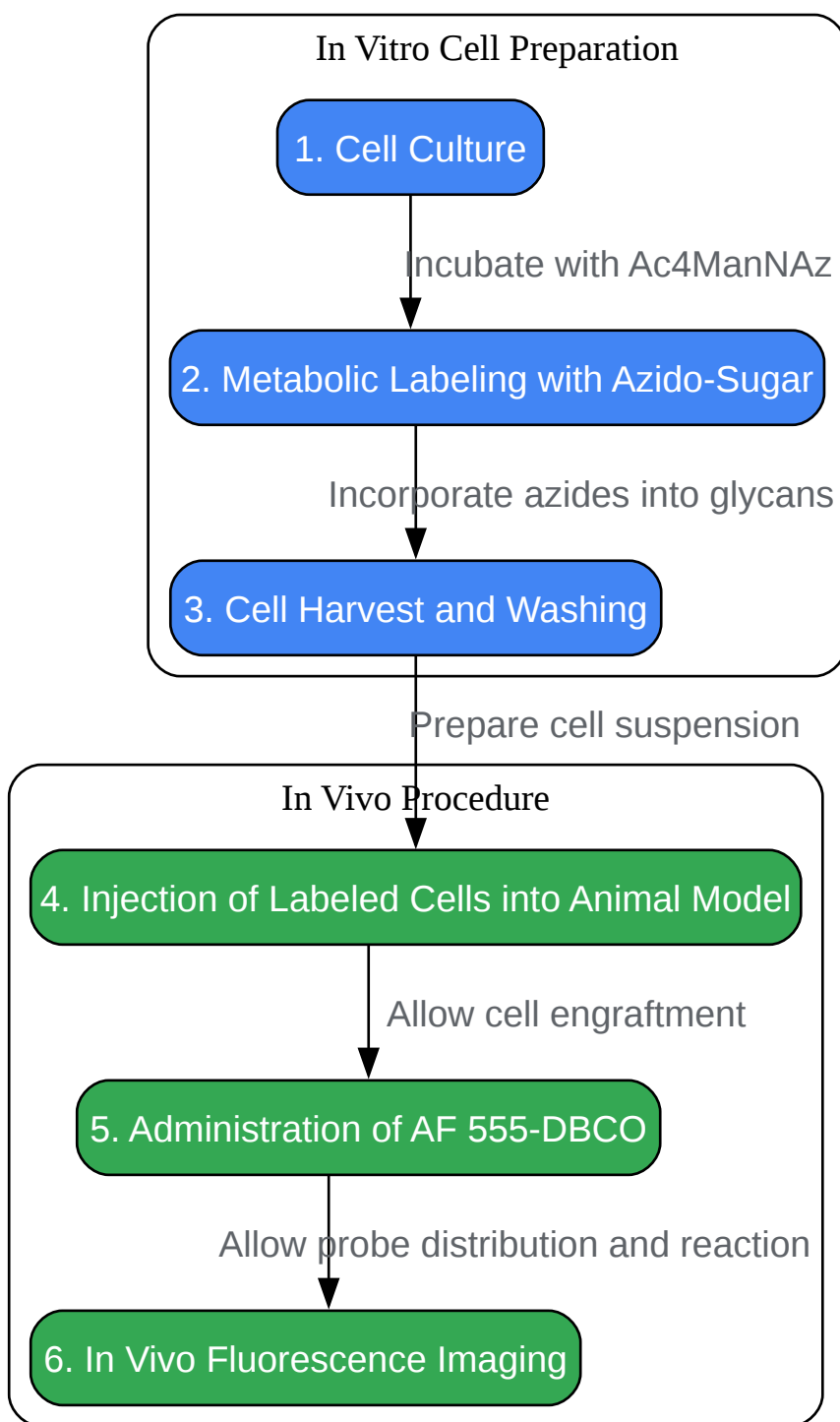
Parameter	AF 555 (and spectrally similar dyes)	Considerations for In Vivo Imaging
Signal Brightness	High	Brighter probes provide better signal-to-noise ratios.
Photostability	High	Crucial for longitudinal imaging studies to minimize signal loss over time.
In Vivo Half-life	Variable (depends on conjugation)	Shorter half-life of the free dye reduces background signal.
Tissue Penetration	Moderate	Deeper tissue imaging may require near-infrared (NIR) probes.
Background Autofluorescence	Moderate	Can be significant in certain tissues; appropriate controls are essential. [9]
Biocompatibility	Good (especially in SPAAC)	Avoids the toxicity associated with copper catalysts in CuAAC.

Experimental Protocols

The following protocols provide a framework for using **AF 555 azide** in common in vivo imaging applications. Note: These are generalized protocols and may require optimization for specific experimental models and imaging systems.

Protocol 1: In Vivo Cell Tracking via Metabolic Labeling and SPAAC

This protocol describes the labeling of cells with an azido-sugar and their subsequent visualization in vivo using an AF 555-DBCO conjugate.



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Caption: Workflow for in vivo cell tracking using metabolic labeling and **AF 555 azide**.

Materials:

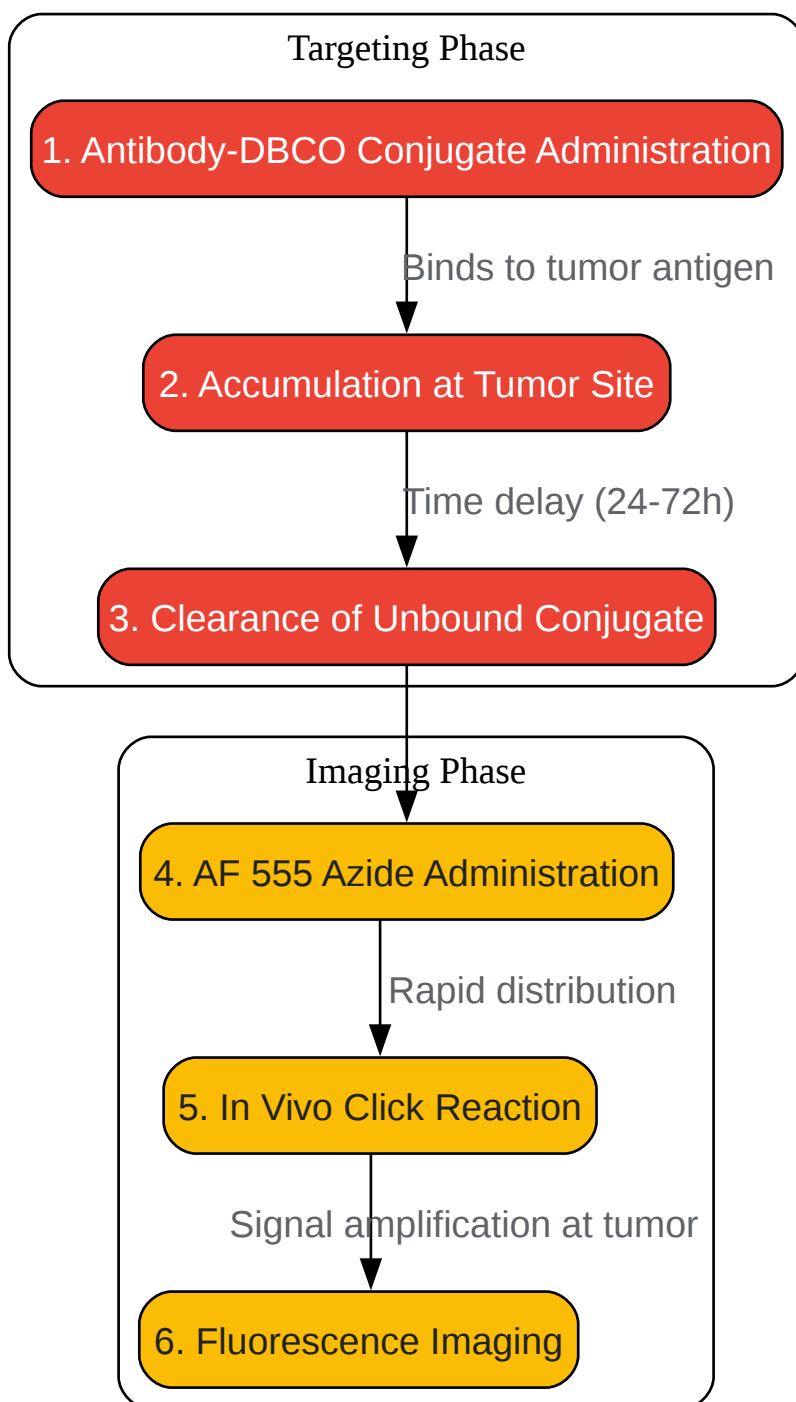
- Cells of interest
- Cell culture medium
- N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)
- AF 555-DBCO (or other strained cyclooctyne conjugate)
- Phosphate-buffered saline (PBS), sterile
- Anesthetic for small animals
- In vivo fluorescence imaging system

Procedure:

- Metabolic Labeling of Cells (In Vitro): a. Culture the cells of interest to the desired confluency. b. Supplement the culture medium with 25-50 μ M Ac4ManNAz. c. Incubate the cells for 24-72 hours to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.
- Cell Preparation for In Vivo Injection: a. Harvest the azide-labeled cells. b. Wash the cells three times with sterile PBS to remove any unincorporated azido-sugar. c. Resuspend the cells in sterile PBS at the desired concentration for injection.
- In Vivo Administration and Imaging: a. Anesthetize the animal model (e.g., mouse). b. Inject the azide-labeled cells via the desired route (e.g., tail vein for metastasis models, intraperitoneal, or subcutaneous). c. Allow sufficient time for the cells to home to the target tissue or form a tumor (this will be model-dependent). d. Prepare a solution of AF 555-DBCO in a biocompatible vehicle (e.g., PBS). The optimal dose should be determined empirically, but a starting point of 10-50 nmol per mouse is suggested. e. Administer the AF 555-DBCO solution via intravenous injection. f. Image the animal at various time points (e.g., 1, 4, 24, and 48 hours) post-injection using a fluorescence imaging system equipped with appropriate filters for AF 555 (Excitation: \sim 550 nm, Emission: \sim 570 nm).

Protocol 2: Pre-targeted Tumor Imaging with an Antibody-Cyclooctyne Conjugate

This protocol outlines a pre-targeting strategy for enhanced tumor imaging using an antibody-DBCO conjugate and **AF 555 azide**.



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Caption: Pre-targeted in vivo imaging workflow.

Materials:

- Tumor-bearing animal model
- Targeting antibody conjugated to DBCO (Ab-DBCO)
- **AF 555 azide**
- Biocompatible vehicle for injection (e.g., sterile PBS)
- Anesthetic
- In vivo fluorescence imaging system

Procedure:

- Antibody-DBCO Conjugation: a. Conjugate your antibody of interest with a DBCO-NHS ester or similar reagent according to the manufacturer's protocol. b. Purify the Ab-DBCO conjugate to remove any unreacted DBCO.
- In Vivo Pre-targeting: a. Administer the Ab-DBCO conjugate to the tumor-bearing animal via intravenous injection. The optimal dose will depend on the antibody and target but typically ranges from 10-100 µg per mouse. b. Allow 24-72 hours for the Ab-DBCO to accumulate at the tumor site and for the unbound conjugate to clear from circulation. This timing needs to be optimized for each specific antibody.
- Imaging: a. Prepare a solution of **AF 555 azide** in a biocompatible vehicle. A typical dose is 10-50 nmol per mouse. b. Administer the **AF 555 azide** solution via intravenous injection. c. Image the animal at various time points (e.g., 1, 2, 4, and 6 hours) post-injection of the **AF 555 azide** to visualize the tumor.

Troubleshooting

Problem: High background signal. Possible Causes & Solutions:

- Incomplete clearance of the probe: Increase the time between probe administration and imaging.
- Non-specific binding: Consider using a blocking agent or a different formulation of the probe.
- Tissue autofluorescence: Use appropriate spectral unmixing algorithms if available on your imaging system. Include a control group of animals that did not receive the fluorescent probe to assess the level of autofluorescence.

Problem: Weak or no signal. Possible Causes & Solutions:

- Inefficient labeling: Ensure that the metabolic labeling or antibody conjugation was successful.
- Poor bioavailability of the probe: Adjust the formulation or administration route of the **AF 555 azide** or its conjugate.
- Suboptimal imaging parameters: Optimize the exposure time, laser power, and filter settings on your imaging system.
- Low target expression: Confirm the expression of the target antigen or the efficiency of metabolic incorporation.

For further troubleshooting of the click chemistry reaction itself, refer to specialized guides on this topic.^[10]

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